molecular formula C15H11NO2 B172537 1-(Methylamino)anthraquinone CAS No. 82-38-2

1-(Methylamino)anthraquinone

Cat. No. B172537
CAS RN: 82-38-2
M. Wt: 237.25 g/mol
InChI Key: SVTDYSXXLJYUTM-UHFFFAOYSA-N
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Description

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a red dye derived from anthraquinone . It has a molecular formula of C15H11NO2 and a molar mass of 237.258 g·mol−1 . It is used in some older red and violet-red colored smoke formulations .


Synthesis Analysis

This compound can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . This process involves a continuous-flow method, which allows for the control of various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content .


Molecular Structure Analysis

The molecular structure of this compound consists of a 9,10-anthraquinone moiety with a methylamino group attached at the 1-position . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is used in the formulation of certain red and violet-red colored smoke . Its smoke-producing properties can be improved by coating the dye particles with an inert material, such as an epoxy resin .


Physical And Chemical Properties Analysis

This compound appears as a red powder . It has a melting point range of 170 to 172 °C (338 to 342 °F; 443 to 445 K) .

Scientific Research Applications

Environmental Transformation

1-(Methylamino)anthraquinone, commonly found in dyes, undergoes environmental transformation in anoxic sediment conditions. Monosubstituted compounds like 1-methylamino (Disperse Red 9) show the formation of stable intramolecularly hydrogen-bonded anthrones as their most stable product, displaying significant reactivity and interaction with the sediment environment (Baughman & Weber, 1994).

Photophysical Properties

The photophysical properties of this compound have been a subject of research, showing that it behaves similarly to its analogues, displaying deviations in photophysical properties in nonpolar solvents. This indicates that its molecular conformation and π-delocalisation change when transitioning from solid to solution states, highlighting its potential applications in fields where molecular structure manipulation is crucial (Yatsenko, Paseshnichenko, & Popov, 2000).

Photopolymerization Initiator

This compound serves as a photoinitiator in free radical photopolymerization, especially when used with specific additives. Its efficacy varies based on the chemical structures of the monomers used and the spectral match between its absorption and the emission spectra of LEDs used for irradiation. This marks its significant role in the development and application of photopolymers and resins (Zhang et al., 2020).

Photoinitiation Mechanism in Cationic Polymerization

Research into the photoinitiation mechanism of this compound, especially in combination with specific salts, showcases its potential as a photoinitiator in cationic polymerization processes. This includes applications in various fields that require polymerization induced by UV or visible light from LEDs (Zhang et al., 2019).

Synthesis of Enaminodiones

This compound has been utilized in the synthesis of anthraquinone-scaffold-based enaminodiones, marking its importance in synthetic chemistry, especially in the construction of complex organic molecules. The developed compounds have shown potential in applications such as DNA binding activities, indicating its significance in biochemical and medicinal research (Aelami et al., 2020).

Safety and Hazards

1-(Methylamino)anthraquinone is an eye irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . When heated to decomposition, it emits toxic fumes of NOx and Br .

Future Directions

While specific future directions for 1-(Methylamino)anthraquinone are not detailed in the search results, anthraquinones have been identified as highly promising lead structures for various applications in organic electronics . The development of new anthraquinone-based compounds is increasing rapidly in recent years .

properties

IUPAC Name

1-(methylamino)anthracene-9,10-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDYSXXLJYUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052570
Record name 1-(Methylamino)anthraquinone
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Molecular Weight

237.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-(Methylamino)anthraquinone
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CAS RN

82-38-2
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Record name Disperse red 9
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Record name 9,10-Anthracenedione, 1-(methylamino)-
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Record name 1-(methylamino)anthraquinone
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Synthesis routes and methods I

Procedure details

A mixture of 1-aminoanthraquinone (purity 99.6%, 22.4 g), monochlorobenzene (224 g), tetra-n-butyl ammonium bromide (3.4 g), 96% potassium hydroxide (11.7 g) and dimethylsulfuric acid (25 g) was stirred while being maintained at 30° C. for 24 hours. After water (150 g) was added, the solution was stirred for 1 hour, being maintained at 50° C. pH of the aqueous phase was 10 or higher. Then, acetic acid (0.5 g) was added for neutralization (pH of the aqueous phase being 7) and then monochlorobenzene was recovered by heating. After being cooled down to 50° C., the solution was filtered, and a solid was washed and then dried to obtain 1-methylaminoanthraquinone (23.7 g, purity 97.6%, yield 97.6%).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
224 g
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-aminoanthraquinone (purity 99.6%, 22.4 g), nitrobenzene (224 g), 96% potassium hydroxide (11.7 g), tetra-n-butyl ammonium bromide (1.7 g) and dimethylsulfuric acid (25 g) was stirred, while being maintained at 30° C. for 24 hours. Then, after water (150 g) was added, the solution was stirred for one hour while being maintained at 50° C. The aqueous phase had pH of 10 or higher. After acetic acid (0.5 g) was added for neutralization until pH of the aqueous phase was 7, nitrobenzene was recovered. The solution was cooled down to 50° C., and filtered. The solid material was washed and dried, to obtain 1-methylaminoanthraquinone (23.7 g, purity: 99.5%, yield 99.5%).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 1-(methylamino)anthraquinone primarily used for, and how does its structure influence this application?

A1: this compound, also known as Disperse Red 9, is primarily utilized as a dye in various applications. [, , ] Its anthraquinone core structure, characterized by two benzene rings connected by two carbonyl groups, provides the chromophoric properties responsible for its color. The specific position of the methylamino group on the anthraquinone framework dictates the exact shade of red exhibited by the dye. []

Q2: The provided research mentions the use of this compound in colored smoke formulations. Can you elaborate on the role it plays and any potential concerns associated with its use?

A2: this compound serves as the red dye in colored smoke pyrotechnic compositions. [, ] While it effectively imparts the desired color to the smoke, concerns exist regarding the potential toxicity of its combustion byproducts. Research has identified polynuclear aromatic hydrocarbons (PAHs) and polynuclear organic materials (POMs) as byproducts, raising concerns about their impact on human health and the environment. [] Further investigation into safer alternatives and mitigation strategies is crucial. []

Q3: How soluble is this compound in supercritical carbon dioxide, and why is this property important?

A3: The solubility of this compound in supercritical carbon dioxide (SC CO2) has been a subject of significant research. Studies indicate a relatively low solubility, increasing with pressure and temperature. [, ] This property is crucial in the context of supercritical fluid dyeing, a more environmentally friendly alternative to traditional dyeing processes. Understanding and potentially enhancing the solubility of this compound in SC CO2 is crucial for developing efficient and sustainable dyeing techniques. [, ]

Q4: How does the structure of this compound compare to similar anthraquinone dyes, and how do these structural variations affect their properties?

A4: this compound shares its core anthraquinone structure with several other dyes, such as 1,4-diaminoanthraquinone and 1,4-bis(methylamino)anthraquinone. [, ] Variations in the number and position of substituents like amino and methylamino groups significantly influence their color, solubility, and other physicochemical properties. [, , ] Understanding these structure-property relationships is crucial for designing dyes with tailored characteristics for specific applications.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Various analytical methods are employed to characterize and quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used for separation and quantification, particularly in complex mixtures like smoke formulations. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and characterizing this compound and its potential degradation or reaction products. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping distinguish between isomers and analyze the electronic environment of the molecule. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is primarily used for studying the light absorption properties of this compound and its derivatives, which is directly related to their color. []

Q6: Have there been computational studies on this compound, and if so, what insights have they provided?

A6: Yes, computational chemistry has been employed to investigate this compound. Density Functional Theory (DFT) calculations have been used to study its electronic structure and spectroscopic properties. [] These calculations help interpret experimental data and provide insights into the molecule's behavior in various chemical environments. Additionally, computational modeling can be utilized for predicting properties like solubility, which is valuable for optimizing its use in applications like supercritical fluid dyeing.

Q7: What are the known toxicological effects of this compound?

A7: While this compound itself might have limited toxicity, its combustion products, as identified in colored smoke analysis, raise significant concerns. [] The presence of PAHs and POMs in the smoke suggests potential carcinogenicity and other health risks. [] Further research is needed to fully elucidate the toxicological profile of this compound and its byproducts, and to develop strategies for minimizing potential hazards.

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